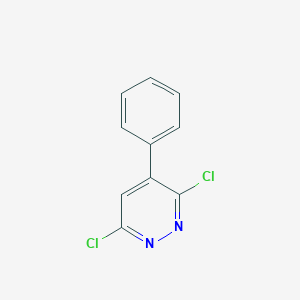

3,6-Dichloro-4-phenylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANUHPTLLPFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dichloro 4 Phenylpyridazine and Key Precursors

Direct Synthesis Approaches to 3,6-Dichloro-4-phenylpyridazine

Direct synthesis methods focus on introducing the phenyl group at the C-4 position of a pre-existing 3,6-dichloropyridazine (B152260) ring. These approaches are valued for their efficiency and atom economy.

Homolytic Alkylation Processes for Regioselective C-4 Arylation

Homolytic alkylation provides a pathway for the C-4 arylation of 3,6-dichloropyridazine. This method utilizes free radical intermediates to achieve regioselective substitution. sci-hub.sesci-hub.se The process typically involves the silver-catalyzed oxidative decarboxylation of a carboxylic acid to generate an alkyl or aryl radical. sci-hub.se This radical then attacks the protonated heteroaromatic base, in this case, 3,6-dichloropyridazine. sci-hub.se

Investigations have shown that alkylation of 3,6-dichloropyridazine occurs at the unsubstituted positions, with no evidence of ipso-substitution where a chlorine atom is displaced. sci-hub.se The reaction conditions, such as the ratio of reactants, can significantly influence the yield of the desired C-4 arylated product. For instance, varying the ratio of the carboxylic acid to the pyridazine (B1198779) substrate has been shown to increase the yield of the 4-substituted product. sci-hub.se

This regioselectivity is a key advantage, allowing for the targeted synthesis of 4-substituted 3,6-dichloropyridazines. sci-hub.sersc.org The general procedure involves reacting 3,6-dichloropyridazine with a carboxylic acid in the presence of silver nitrate (B79036) and ammonium (B1175870) peroxydisulfate (B1198043) in an acidic aqueous medium. sci-hub.se

Strategies Involving Precursor Functionalization

An alternative to direct arylation involves the functionalization of a precursor molecule, which is then converted to the final this compound.

A common strategy involves the oxidation of 3,6-dichloro-4-methylpyridazine (B106839) to form 3,6-dichloropyridazine-4-carboxylic acid. This carboxylic acid derivative then serves as a versatile intermediate for further transformations. The synthesis of the starting material, 3,6-dichloro-4-methylpyridazine, is typically achieved by refluxing 4-methyl-3,6-pyridazinediol in phosphorus oxychloride, resulting in a high yield of the desired product. smolecule.comchemicalbook.com

The subsequent oxidation of the methyl group is most widely accomplished using potassium dichromate in concentrated sulfuric acid. smolecule.com This reaction is typically carried out at a controlled temperature to prevent over-oxidation. smolecule.com Microwave-assisted synthesis has also been explored as a method to accelerate this oxidation, significantly reducing reaction times while maintaining comparable yields. smolecule.com

The resulting 3,6-dichloropyridazine-4-carboxylic acid can then be converted to its acid chloride, which is a highly reactive intermediate for the introduction of the phenyl group.

| Oxidation Reaction Data | |

| Starting Material | 3,6-dichloro-4-methylpyridazine |

| Oxidizing Agent | Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ |

| Reaction Temperature | 40°C |

| Reaction Time | 2 hours |

| Product | 3,6-dichloropyridazine-4-carboxylic acid |

| Alternative Method | Microwave irradiation (150°C, 20 minutes) smolecule.com |

Another approach involves the targeted halogenation of the 3,6-dichloropyridazine ring at the C-4 position, followed by a cross-coupling reaction to introduce the phenyl group. The electron-deficient nature of the pyridazine ring makes it susceptible to various functionalization reactions, including halogenation. researchgate.netbenthamdirect.com

Once the 3,4,6-trichloropyridazine (B1215204) intermediate is formed, the phenyl group can be introduced via a Suzuki cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the regioselective formation of the C-C bond between the pyridazine ring and the phenyl group. The reactivity of the different chlorine atoms on the pyridazine ring can be influenced by the reaction conditions and the choice of catalyst, allowing for controlled substitution. uni-muenchen.de

Preparation of 3,6-Dichloropyridazine (Parent Scaffold)

The synthesis of the parent scaffold, 3,6-dichloropyridazine, is a critical first step in many synthetic routes.

Chlorination Reactions of 3,6-Dihydroxypyridazine

A widely used and efficient method for the preparation of 3,6-dichloropyridazine is the chlorination of 3,6-dihydroxypyridazine, also known as maleic hydrazide. koreascience.kr This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). koreascience.krvulcanchem.comvulcanchem.com The reaction is often performed under reflux conditions to ensure complete conversion. vulcanchem.com

The synthesis of the starting material, 3,6-dihydroxypyridazine, can be achieved by reacting maleic anhydride (B1165640) with hydrazine (B178648) monohydrate. koreascience.kr The subsequent chlorination with phosphorus oxychloride provides 3,6-dichloropyridazine in high yield. koreascience.kr Other chlorinating agents like phosphorus pentachloride have also been employed. google.comgoogle.com The reaction conditions, including the solvent and temperature, can be optimized to achieve high purity and yield of the final product. google.com

| Chlorination Reaction Data | |

| Starting Material | 3,6-dihydroxypyridazine (Maleic Hydrazide) |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) koreascience.krvulcanchem.comvulcanchem.com |

| Alternative Chlorinating Agent | Phosphorus pentachloride (PCl₅) google.comgoogle.com |

| Reaction Condition | Reflux vulcanchem.com or heating at controlled temperatures koreascience.krgoogle.com |

| Product | 3,6-dichloropyridazine |

| Yield | High koreascience.kr |

Microwave-Enhanced Synthetic Protocols for Dichloropyridazines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. In the context of pyridazine chemistry, microwave irradiation has been effectively utilized to enhance the synthesis of various derivatives, including those based on a dichloropyridazine framework. These protocols are characterized by dramatically reduced reaction times, improved yields, and often, a higher degree of selectivity. The application of microwave energy facilitates efficient and rapid transformations, proving particularly beneficial for the synthesis of complex heterocyclic systems. Current time information in Bangalore, IN.nih.gov

Research into the functionalization of the 3,6-dichloropyridazine core has demonstrated the superiority of microwave-assisted techniques. For instance, reactions that traditionally require several hours or even days to complete under reflux conditions can often be accomplished in a matter of minutes using a dedicated microwave synthesizer. rsc.org This acceleration is attributed to the efficient and direct heating of the solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed reaction vessel.

A notable application of this technology is the selective monoamination of 3,6-dichloropyridazine. Conventional methods for this transformation can be time-consuming. However, under microwave irradiation, the reaction with aqueous ammonium hydroxide (B78521) proceeds rapidly and in high yield, providing a highly efficient route to 3-amino-6-chloropyridazine (B20888), a key intermediate for further diversification. chemicalbook.comasianpubs.org

The following table details the conditions for this microwave-enhanced amination:

Table 1: Microwave-Assisted Amination of 3,6-Dichloropyridazine

| Reactant | Reagent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | aq. NH₄OH (28-30%) | 300 | 120 | 30 | 87 | asianpubs.org |

Furthermore, microwave assistance has been instrumental in accelerating carbon-carbon bond-forming reactions, such as the Suzuki cross-coupling. This reaction is crucial for introducing aryl groups, like the phenyl substituent in this compound, onto the pyridazine ring. Studies have optimized conditions for the Suzuki coupling of 3-amino-6-chloropyridazine with various boronic acids. chemicalbook.com The use of microwave irradiation significantly shortens the reaction time to just 10 minutes, a stark contrast to the lengthy procedures often required with conventional heating, which can suffer from poor yields and long reaction times. chemicalbook.com

The table below summarizes the optimized conditions for a model Suzuki coupling reaction under microwave irradiation to produce 3-amino-6-(4-methoxyphenyl)pyridazine.

Table 2: Optimization of Microwave-Assisted Suzuki Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 10 | 94 | chemicalbook.com |

These examples underscore the efficiency and power of microwave-enhanced synthetic protocols in the chemistry of dichloropyridazines. By drastically reducing reaction times and improving yields, this technology provides an economical and highly effective strategy for the synthesis and functionalization of this important class of heterocyclic compounds. nih.govchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 3,6 Dichloro 4 Phenylpyridazine

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Core

The electron-deficient nature of the pyridazine ring, amplified by the presence of two chlorine atoms, makes 3,6-dichloro-4-phenylpyridazine susceptible to nucleophilic attack. dur.ac.ukresearchgate.net These reactions are fundamental to the functionalization of this heterocyclic system. researchgate.net

Regioselectivity in Nucleophilic Attacks on Dichlorinated Positions

The positions C3 and C6 of the pyridazine ring are not electronically equivalent, leading to regioselectivity in nucleophilic substitution reactions. The outcome of these reactions is influenced by several factors, including the nature of the nucleophile and the reaction conditions. smolecule.commdpi.com

In many instances, nucleophilic attack preferentially occurs at the C6 position. For example, the reaction of 3,6-dichloropyridazine (B152260) 1-oxide with various sulfur nucleophiles, such as sodium sulfide, thiourea, and phenylmethanethiol, results in substitution exclusively at the C6 position. rsc.org This regioselectivity is attributed to the electronic properties of the pyridazine ring system, where the nitrogen atoms influence the electron density at the adjacent carbon atoms. dur.ac.uk

However, the regioselectivity can be altered by the substituents on the pyridazine ring. For instance, studies on 4-substituted 3,6-dichloropyridazines have shown that the nature of the substituent at the 4-position can direct the nucleophilic attack to either the C3 or C6 position. nih.gov This highlights the intricate electronic effects that govern the reactivity of this heterocyclic core.

| Substrate | Nucleophile | Position of Attack | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine 1-oxide | Sodium sulfide, Thiourea, Phenylmethanethiol | C6 | rsc.org |

| 4-Substituted 3,6-dichloropyridazines | Varies | C3 or C6 (substituent dependent) | nih.gov |

Mechanistic Pathways: Role of Meisenheimer Intermediate Formation

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, such as pyridazines, often proceed through a stepwise addition-elimination mechanism involving a Meisenheimer intermediate. nih.govimperial.ac.ukstrath.ac.uk This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the aromatic ring. nih.gov

The formation and stability of the Meisenheimer intermediate are influenced by the ability of the ring substituents to stabilize the negative charge. nih.gov In the case of dichloropyridazines, the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents facilitates the formation of this intermediate. dur.ac.uk While these intermediates are typically short-lived, their existence is crucial for the reaction to proceed. dur.ac.ukstrath.ac.uk In some cases, particularly with highly activated systems, these intermediates have been observed and characterized spectroscopically. dur.ac.uk

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to the functionalization of pyridazine moieties. researchgate.net These reactions offer a versatile approach to introduce a wide range of substituents onto the this compound scaffold. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide, is a widely used method for creating aryl-aryl bonds. rsc.orgnumberanalytics.com In the context of this compound, this reaction allows for the selective introduction of aryl groups at the chlorinated positions.

The regioselectivity of the Suzuki-Miyaura coupling on dichloropyridazines is influenced by the catalyst, ligands, and reaction conditions. nih.govnih.gov For example, the use of different palladium catalysts and ligands can direct the coupling to either the C3 or C6 position. nih.gov Studies on 4-substituted 3,6-dichloropyridazines have demonstrated that both primary and secondary amines at the 4-position promote Suzuki-Miyaura coupling at the C3 position. nih.gov Conversely, other substituents can direct the coupling to the C6 position. nih.gov The choice of solvent can also play a critical role in determining the outcome of the reaction. researchgate.net

| Substrate | Coupling Partner | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 4-Amino-3,6-dichloropyridazines | Arylboronic acid | Pd(PPh3)4/Na2CO3 | C3-arylated product | nih.gov |

| 3,5-Dichloropyridazine | Arylboronic acid | Pd(PPh3)4/Na2CO3 | C3-arylated product | rsc.org |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh3)4/K2CO3 (reflux) | 3,5-Diaryl-1,2,4-thiadiazole | nih.gov |

Sonogashira and Heck Coupling Strategies for Alkyne and Alkene Introduction

The Sonogashira and Heck couplings are valuable methods for introducing alkynyl and alkenyl groups, respectively, onto the pyridazine core. researchgate.netnumberanalytics.com The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. libretexts.org The Heck reaction, on the other hand, involves the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide. numberanalytics.com

These reactions have been successfully employed for the functionalization of dichloropyridazines, providing access to a diverse range of substituted pyridazine derivatives. researchgate.net The regioselectivity of these couplings can often be controlled by the reaction conditions and the electronic nature of the substrate. nih.gov For instance, in some dihalopyrones, Sonogashira coupling occurs preferentially at the more electron-deficient carbon position. nih.gov

Stille Coupling and Other Palladium-Catalyzed Approaches

The Stille coupling, which utilizes organotin reagents, is another versatile palladium-catalyzed cross-coupling reaction for C-C bond formation. organic-chemistry.orgwikipedia.orgharvard.edu It offers a broad substrate scope and is tolerant of many functional groups. organic-chemistry.org This reaction has been applied to the synthesis of functionalized pyridazines. researchgate.net

Other Significant Chemical Transformations

Condensation Reactions for Diverse Derivative Formation

The chlorine atoms at the C3 and C6 positions of the this compound ring are susceptible to nucleophilic substitution, making condensation reactions a cornerstone for the synthesis of a wide array of functionalized derivatives. This reactivity allows for the strategic introduction of various substituents, leading to compounds with diverse chemical properties and potential applications. The pyridazine nucleus, particularly with its electron-withdrawing phenyl group, facilitates these substitution reactions.

One of the most fundamental condensation reactions involves the treatment of this compound with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds by selectively replacing one of the chlorine atoms to yield a hydrazinyl derivative. For instance, reacting 3-chloro-6-phenyl pyridazines with hydrazine hydrate is a key step in forming 6-phenylpyridazin-3-yl hydrazines. acs.org This hydrazinyl intermediate serves as a versatile building block for further molecular elaboration.

The resulting 6-phenylpyridazin-3-yl hydrazine can undergo subsequent condensation reactions. A notable example is its reaction with sulfonyl chlorides, such as 4-toluenesulfonyl chloride, in the presence of a base like triethylamine. acs.org This reaction leads to the formation of N-substituted sulfonyl hydrazide derivatives, demonstrating a straightforward method for expanding the molecular complexity of the initial pyridazine scaffold. acs.org

The versatility of this compound is further highlighted in its reactions with various amine-containing nucleophiles. These condensation reactions are pivotal in creating libraries of 3,6-disubstituted pyridazine derivatives. nih.gov A European patent details a specific application where this compound is reacted with t-butyl-N-[2-(3,5-dichloro-4-hydroxyphenyl)-3,5-dioxo-4H-1,2,4-triazin-6-yl]carbamate, showcasing its utility in the synthesis of complex, multi-ring structures. epo.org

The following tables summarize key research findings on the condensation reactions of this compound and its analogs, providing insights into the reagents, conditions, and resulting products.

Table 1: Synthesis of Hydrazinyl and Sulfonyl Hydrazide Derivatives This table details the condensation of a 3-chloro-6-phenyl pyridazine analog with hydrazine hydrate and subsequent derivatization.

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Reference |

| 3-chloro-6-phenyl pyridazine | Hydrazine hydrate | - | - | 6-phenylpyridazin-3-yl hydrazine | acs.org |

| 6-phenylpyridazin-3-yl hydrazine | 4-toluenesulfonyl chloride, Triethylamine | Dichloromethane | Room Temp, 3 h | N'-(6-phenylpyridazin-3-yl)-4-methylbenzenesulfonohydrazide | acs.org |

Table 2: Condensation with Complex Amine Derivatives This table illustrates the use of this compound in condensation with a complex carbamate (B1207046) for the synthesis of advanced intermediates.

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Reference |

| This compound | t-butyl-N-[2-(3,5-dichloro-4-hydroxyphenyl)-3,5-dioxo-4H-1,2,4-triazin-6-yl]carbamate | - | - | Condensation Product | epo.org |

These examples underscore the importance of condensation reactions in the derivatization of the this compound core, providing a reliable pathway to a multitude of substituted pyridazine structures. The ability to sequentially and selectively replace the chlorine atoms offers a powerful tool for synthetic chemists.

Derivatization Strategies and Synthesis of Functionalized Analogs

Synthesis of Pyridazine-Based Compound Libraries

The generation of compound libraries from the pyridazine (B1198779) scaffold is a key strategy in drug discovery and materials science. This approach allows for the systematic exploration of the chemical space around the core structure to identify molecules with desired properties.

The two chlorine atoms at the 3- and 6-positions of the pyridazine ring exhibit different reactivities, allowing for selective functionalization. This chemo- and regioselectivity is crucial for the controlled synthesis of specific isomers. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions can often be controlled by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

For the closely related and commercially available 3,6-dichloropyridazine (B152260), functionalization can be achieved with high regioselectivity. For instance, radical-mediated C-H functionalization has been shown to be an efficient method for introducing substituents at specific positions on the pyridazine ring. acs.orgnih.gov Metalation using reagents like (tmp)₂Zn·2MgCl₂·2LiCl allows for smooth functionalization at the 4- and 5-positions of 3,6-dichloropyridazine, and this methodology can be extended to its 4-phenyl derivative. rsc.org The use of frustrated Lewis pairs has also been applied to the functionalization of N-heterocycles, offering another avenue for selective modification. d-nb.info These approaches provide a toolbox for the precise construction of pyridazine derivatives.

A review of polyfunctionalized pyridazines highlights that 3,6-dichloropyridazine offers a large panel of reactivities, particularly for accessing 4-functionalized systems through methods like vicarious nucleophilic substitution, halogenation, and metalation/alkylation. researchgate.net These strategies are directly applicable to the 3,6-dichloro-4-phenylpyridazine core, enabling the synthesis of a wide range of analogs.

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds. researchgate.net By systematically combining a set of building blocks, a vast number of derivatives can be synthesized and screened for biological activity or other properties. The "Scaffold-Linker-Functional Group" (SLF) approach is a rational method for designing such libraries, aiming to maximize diversity while minimizing the library size. nih.gov

The pyridazine scaffold is well-suited for combinatorial approaches. acs.org For instance, an efficient method for preparing disubstituted 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione has been developed using a combination of amination and palladium-catalyzed cross-coupling reactions under microwave irradiation. nih.gov This strategy allows for the rapid generation of a library of compounds with diverse substitution patterns. The synthesis of fused pyridine-4-carboxylic acid libraries, which can undergo further combinatorial transformations, also showcases the utility of these approaches. acs.org

Formation of Substituted Phenylpyridazine Derivatives

The chlorine atoms of this compound serve as excellent leaving groups for the introduction of various functional groups, including amino, carboxyl, and related moieties.

Amino-pyridazine derivatives are of significant interest due to their prevalence in biologically active molecules. rjptonline.org The synthesis of these derivatives from this compound can be readily achieved through nucleophilic substitution with a variety of primary and secondary amines.

A general and highly regioselective method for the synthesis of 6-aryl-pyridazin-3-amines has been developed via an aza-Diels–Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. organic-chemistry.orgacs.org While this method builds the pyridazine ring, it highlights a route to aminopyridazines. More directly, the reaction of 3,6-dichloropyridazines with amines is a common and effective method. For example, a series of aminopyridazine analogues were synthesized from 3,6-dichloro-4-methylpyridazine (B106839) as antineuroinflammatory agents. nih.gov This involved the displacement of a chlorine atom with an amine. This straightforward substitution is applicable to the 4-phenyl analog.

| Starting Material | Reagent | Product | Reference |

| 3,6-dichloro-4-methylpyridazine | 1-(2-pyrimidyl)piperazine | 4-methyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-3(2H)-one | nih.gov |

| 4-bromo-pyridazine-3,6-dione | Various amines | 3-amino-pyridazine derivatives | nih.gov |

This table presents examples of amino-pyridazine synthesis from related starting materials, illustrating the general applicability of the synthetic methods.

The introduction of carboxylic acid, amide, and ester functionalities onto the pyridazine ring expands the range of accessible derivatives and provides handles for further chemical modifications.

A method for producing pyridazine carboxylic acid derivatives involves the reaction of corresponding 3-chloropyridazines or 3,6-dichloropyridazine with carbon monoxide and alcohols or amines in the presence of palladium-phosphine complexes and bases. wipo.int This carbonylation reaction is a direct way to introduce carboxyl or amide groups.

The synthesis of 5-aryloxymethyl-4-pyridazinecarboxylic acid derivatives has been achieved through radical reactions. clockss.org Another approach involves the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives from methyl 6-chloropyridazine-3-carboxylate. nih.gov These methods demonstrate the feasibility of creating pyridazine carboxylic acid derivatives from chloro-substituted precursors. For instance, the synthesis of ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate demonstrates the formation of an ester derivative from a phenyl-substituted pyridazinone. mdpi.comsemanticscholar.org

| Precursor | Reagents | Product Type | Reference |

| 3,6-dichloropyridazine | CO, Alcohols/Amines, Pd-catalyst | Pyridazine carboxylic acid esters/amides | wipo.int |

| 4-pyridazinecarboxylic acid ethyl ester | Phenoxyacetic acid, AgNO₃, (NH₄)₂S₂O₈ | 5-phenoxymethyl-4-pyridazinecarboxylic acid ethyl ester | clockss.org |

| Methyl 6-chloropyridazine-3-carboxylate | Ammonia, then primary amines | 6-alkylaminopyridazine-3-carboxylic acids/amides | nih.gov |

| 5-Chloro-6-phenyl-2-(chloromethyl)pyridazin-3(2H)-one | Ethyl acetate | Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | mdpi.comsemanticscholar.org |

This table summarizes methods for synthesizing carboxylic acid, amide, and ester derivatives of pyridazine.

Pyridazine Derivatives as Functional Group Carriers in Organic Synthesis

The pyridazine ring, once appropriately functionalized, can serve as a stable and versatile carrier for various functional groups in more complex organic syntheses. Current time information in Bangalore, IN. The predictable reactivity of the substituted pyridazine allows it to be incorporated into larger molecules and subsequently modified.

The electron-deficient nature of the pyridazine ring can influence the reactivity of its substituents, a feature that can be exploited in synthetic design. For instance, a pyridazine derivative can be used to introduce a specific pharmacophore into a target molecule. The synthesis of pyridazine-based α-helix mimetics illustrates how the pyridazine core can be used to spatially orient functional groups to mimic a biological structure. acs.org Furthermore, the use of pyridazine derivatives as intermediates for the synthesis of agrochemicals and pharmaceuticals is well-documented. researchgate.netrjptonline.org

The Chemical Compound this compound: Derivatization and Functionalization

A review of the scientific literature reveals a notable absence of studies on the direct utilization of this compound as a carbonyl source for the synthesis of carbamates and ureas. While the pyridazine chemical scaffold is of significant interest in medicinal chemistry and materials science, the specific derivatization of this compound into these functional groups has not been reported.

Extensive searches of chemical databases and scholarly articles did not yield any instances of this compound being employed in reactions where it provides a carbonyl moiety for the formation of carbamate (B1207046) or urea (B33335) linkages. Research on the synthesis of carbamates and ureas from pyridazine-related structures has focused on alternative reagents. For instance, the compound Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate has been identified as an effective carbonyl source for such transformations. However, this is a structurally distinct molecule from this compound.

Furthermore, investigations into the broader derivatization and functionalization of this compound have not described pathways that would lead to the formation of carbamates or ureas. Typical reactions involving this compound focus on nucleophilic substitution at the chloro-substituted positions or modifications of the phenyl group. There is no evidence in the available literature to suggest that the pyridazine ring of this specific compound can be readily converted into a reactive intermediate, such as an isocyanate, which is a common precursor for carbamate and urea synthesis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational method for studying pyridazine (B1198779) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netnih.govtandfonline.com DFT calculations allow for the detailed exploration of the molecule's geometry, electronic properties, and reactivity.

DFT calculations are instrumental in elucidating the electronic structure of 3,6-Dichloro-4-phenylpyridazine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's ability to accept an electron, while the HOMO energy relates to its electron-donating capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

For related dichloropyridazine derivatives, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to calculate these electronic properties. nih.gov The analysis of frontier molecular orbitals shows that the HOMO is typically localized over the pyridazine and phenyl rings, while the LUMO is distributed across the entire molecule. This distribution is critical for understanding charge transfer interactions.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In pyridazine systems, the electronegative nitrogen atoms typically represent regions of negative potential (red/yellow), making them susceptible to electrophilic attack, while other regions may be electron-deficient and prone to nucleophilic attack. nih.govtandfonline.com

Table 1: Calculated Electronic Properties of a Representative Dichloropyridazine Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 eV | Chemical reactivity, stability |

| Dipole Moment (μ) | 4.6 D | Polarity, intermolecular interactions |

The relative orientation of the phenyl group with respect to the pyridazine ring in this compound is a key conformational feature. DFT calculations are employed to determine the potential energy surface by rotating the dihedral angle between the two rings. These calculations help identify the most stable conformer (the global minimum on the energy surface) and the energy barriers to rotation. researchgate.net

For substituted biaryl systems, the planarity or non-planarity of the molecule is governed by a balance between steric hindrance from substituents and the stabilizing effects of π-conjugation. researchgate.net In the case of this compound, steric interactions between the phenyl ring's ortho-hydrogens and the atoms of the pyridazine ring may lead to a non-planar ground state geometry. Computational studies on related 3,6-bis(4-triazolyl)pyridazines have shown a strong preference for specific anti-conformations between the pyridazine and triazole rings. researchgate.net Similarly, DFT can precisely calculate the rotational energy barrier and the preferred torsion angles for the phenyl-pyridazine linkage.

DFT is a valuable tool for investigating the mechanisms of reactions involving the pyridazine ring. The electron-deficient nature of the diazine ring system makes it susceptible to nucleophilic attack. wur.nl Computational studies can model the entire reaction pathway for processes like nucleophilic aromatic substitution (SNAr).

This involves:

Pyridazine Activation: Modeling the initial state of the molecule to understand its reactivity profile.

Nucleophilic Addition: Calculating the transition state structure and activation energy for the addition of a nucleophile to the pyridazine ring. This step often leads to the formation of a stable intermediate, such as a Meisenheimer complex.

Rearomatization: Elucidating the subsequent step where a leaving group (like a chloride ion) is expelled to restore the aromaticity of the pyridazine ring. quimicaorganica.org

By calculating the energies of reactants, transition states, and products, DFT can determine the reaction's feasibility and regioselectivity, providing a detailed, step-by-step understanding of the transformation. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic transitions. mpg.dearxiv.org It is widely used to simulate UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.govresearchgate.net

For dichloropyridazine derivatives, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and assign the character of the corresponding transitions, such as n→π* or π→π*. researchgate.netnih.gov These theoretical spectra can be compared directly with experimental data, aiding in the interpretation of the observed absorption bands. researchgate.netresearchgate.net The accuracy of TD-DFT results depends on the choice of the functional and basis set. nih.gov

Table 2: Representative TD-DFT Calculated Electronic Transitions

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | 310 | 0.15 | π→π* |

| S0 → S2 | 275 | 0.08 | n→π* |

Note: Data are hypothetical examples based on typical results for similar aromatic heterocycles to illustrate the output of TD-DFT calculations. nih.govresearchgate.net

In Silico Studies for Predictive Structure-Reactivity Relationships

In silico studies are crucial for establishing predictive structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR) for pyridazine derivatives. researchgate.net These studies use computational descriptors derived from the molecular structure to build mathematical models that correlate with experimental activities, such as biological potency or chemical reactivity. nih.govnih.gov

Relevant descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the molecular branching and shape.

By analyzing a series of related pyridazine compounds, these models can predict the activity of unsynthesized molecules, thereby guiding the design of new compounds with enhanced properties and reducing the need for extensive experimental screening. researchgate.net

Advanced Computational Approaches for Resolving Vibrational Spectra Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure. However, assigning the numerous vibrational bands in a complex molecule like this compound can be challenging.

DFT calculations are highly effective for simulating vibrational spectra. nih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net While calculated frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement using empirical scaling factors.

A more advanced analysis involves calculating the Potential Energy Distribution (PED). PED analysis decomposes each normal mode of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for an unambiguous assignment of each band in the experimental FT-IR and Raman spectra. researchgate.netnih.gov Such detailed assignments are critical for confirming the molecular structure and understanding its dynamics. bohrium.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Applications in Advanced Chemical Synthesis and Material Science

Role as Building Blocks for the Construction of Complex Heterocyclic Systems

The 3,6-dichloro-4-phenylpyridazine scaffold is a fundamental building block for synthesizing more intricate heterocyclic systems. The two chlorine atoms on the pyridazine (B1198779) ring are highly reactive and susceptible to nucleophilic substitution, allowing for the stepwise and selective introduction of various functional groups. This reactivity is central to its utility in building chemical diversity. researchgate.net

The electron-deficient nature of the pyridazine ring, further enhanced by the two chloro substituents, facilitates a range of chemical transformations. researchgate.net The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate mono- or di-substituted derivatives. For instance, the reaction of 3,6-dichloropyridazine (B152260) with nucleophiles like acid hydrazides, p-toluenesulfonylhydrazine, and anthranilic acid derivatives leads to the formation of a diverse set of substituted pyridazines. jofamericanscience.org This controlled reactivity allows chemists to construct complex molecular frameworks by sequentially replacing the chlorine atoms.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, provide powerful methods for creating carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of the pyridazine ring. researchgate.net This enables the attachment of various aryl, alkyl, and alkynyl groups, leading to the generation of highly functionalized and structurally complex pyridazine derivatives. The phenyl group at the 4-position also influences the molecule's reactivity and provides a site for further modification, adding to its versatility as a synthetic intermediate.

Contributions to the Synthesis of Bioactive Scaffolds

The pyridazine nucleus is a recognized "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. researchgate.netresearchgate.net Consequently, this compound serves as a crucial starting material for the synthesis of various bioactive scaffolds with potential therapeutic applications. jofamericanscience.org Its derivatives have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

Researchers have successfully utilized dichloropyridazine derivatives to develop potent inhibitors for various enzymes implicated in disease. For example, novel pyridazine-urea derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in antiangiogenic cancer therapy. researchgate.net Similarly, the dichloropyridine framework, a related heterocyclic system, has been used to design potent acetylcholinesterase (AChE) inhibitors, which are potential drugs for treating Alzheimer's disease. bohrium.com

The following table summarizes selected research findings on bioactive compounds derived from related pyridazine scaffolds.

| Target | Scaffold Type | Key Findings | Potential Application | Reference |

|---|---|---|---|---|

| VEGFR-2 | Pyridazine-urea derivatives | A 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative showed nanomolar potency (IC50 = 60.7 nM) against VEGFR-2. | Antiangiogenic therapy (Cancer) | researchgate.net |

| AChE/BuChE | 6-Chloro-pyridonepezils | A derivative, 6-chloro-pyridonepezil 8, was found to be a potent and selective dual inhibitor of human acetylcholinesterase (hAChE), equipotent to the drug donepezil. | Alzheimer's Disease | bohrium.com |

| DPP-4 | Aminomethyl biaryl derivatives | Novel inhibitors with a biaryl scaffold, designed using a pharmacophore model, showed potency comparable to the drug Sitagliptin. | Type 2 Diabetes | researchgate.net |

| Various Bacteria/Fungi | 3,6-Dichloropyridazine-4-carboxylic acid derivatives | Derivatives have been shown to possess significant antibacterial and antifungal properties, inhibiting the growth of resistant strains. | Antimicrobial agents |

Development of Novel Organic Materials

The unique electronic and structural properties of the pyridazine ring make it an attractive component for the development of novel organic materials with specific functions. researchgate.net These materials are being investigated for applications in electronics, polymer science, and optics.

In material science, pyridazine derivatives are explored for the synthesis of new polymers with enhanced properties. For instance, the incorporation of 3,6-dichloropyridazine-4-carboxylic acid into polymer matrices has been investigated as a strategy to improve the thermal stability and mechanical properties of the resulting materials. The high nitrogen content and aromatic nature of the pyridazine ring can contribute to materials with high energy density and specific electro-optical characteristics. tandfonline.com

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data processing, telecommunications, and photonics. rsc.orgjhuapl.edu Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO responses. researchgate.netresearchgate.net Pyridazine derivatives, as part of the broader class of azine-based chromophores, are being actively investigated for their NLO properties. tandfonline.comrsc.orgrsc.org

Computational methods, like Density Functional Theory (DFT), are often used to predict the NLO properties of new molecules. tandfonline.comrsc.org These studies help in the rational design of materials with enhanced second-order (β) or third-order (γ) hyperpolarizabilities. While specific experimental data on the NLO properties of this compound is not widely available, the structural features of the molecule—a π-deficient pyridazine ring (acceptor) coupled with a π-rich phenyl group (donor/π-system)—suggest potential for NLO activity.

The table below presents findings from studies on the NLO properties of related heterocyclic compounds, illustrating the potential of this class of materials.

| Compound Type | NLO Property Investigated | Key Findings | Measurement/Calculation Technique | Reference |

|---|---|---|---|---|

| X-shaped Pyrazine Derivatives | Second-order NLO response (β) | Isomers showed similar signal magnitude but different NLO anisotropy (dipolar vs. octupolar) based on substituent positions. | Hyper-Rayleigh Scattering (HRS) and DFT | rsc.org |

| 3,6–bis(pyridin-4-yl)-1,2,4,5–tetrazine (BPTZ) | Second Harmonic Generation (SHG) | The SHG efficiency was found to be 0.65 times that of the standard NLO material KDP (Potassium Dihydrogen Phosphate). | Second Harmonic Light Scattering (SHLS) | tandfonline.com |

| Pyrazolines | Third-order NLO properties (η2, β, χ(3)) | The compounds exhibited a nonlinear refractive index and nonlinear absorption, indicating potential for use in the photonics industry. | Z-scan technique | researchgate.net |

| Pyrimidine Derivative (PMMS) | Third-order nonlinear susceptibility (χ(3)) | Showed a third-order NLO susceptibility superior to known chalcone (B49325) derivatives, highlighting its potential for optical applications. | Iterative electrostatic embedding method (DFT) | rsc.org |

Ligand Design in Coordination Chemistry (e.g., Metal Complexes)

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions called ligands. libretexts.org The design of ligands is crucial as their structure dictates the geometry, reactivity, and properties of the resulting metal complex. Pyridine-type compounds are widely used as ligands due to the ability of their nitrogen atoms to coordinate with a variety of metal ions. acs.org

This compound possesses multiple potential coordination sites. The two nitrogen atoms of the pyridazine ring can act as a bidentate chelating ligand, or one of the nitrogens can coordinate to a metal center as a monodentate ligand. The presence of the chlorine and phenyl substituents can be used to tune the electronic properties and steric bulk of the ligand, thereby influencing the characteristics of the final metal complex. rsc.org These complexes have potential applications in catalysis, materials science, and as bioactive agents. For instance, palladium complexes are common catalysts in cross-coupling reactions, and the design of the organic ligand is key to the catalyst's efficiency and selectivity. smolecule.com The rich coordination chemistry of pyridine-based ligands allows for the construction of functional molecular assemblies and materials. acs.org

Biological and Medicinal Chemistry Research Perspectives on Pyridazine Scaffolds

Pyridazine (B1198779) Core as a Privileged Scaffold in Medicinal Chemistry and Drug Design

The pyridazine ring system is considered a "privileged scaffold" in drug discovery. This is due to its unique physicochemical properties which allow it to serve as a versatile framework in the design of bioactive molecules. The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors and influence the electronic properties of the molecule, which is crucial for molecular recognition and binding to biological targets.

While the broader class of pyridazine derivatives has been extensively studied and shown to possess activities including anticancer, anti-inflammatory, and antimicrobial properties, specific information detailing the role of 3,6-dichloro-4-phenylpyridazine as a privileged scaffold is not extensively available in publicly accessible research. Its structural features, a dichlorinated pyridazine core with a phenyl substituent, suggest its potential as an intermediate in the synthesis of more complex molecules. Chlorinated pyridazines, such as 3,6-dichloro-4-methylpyridazine (B106839), are noted for their utility as intermediates in the creation of agrochemicals and pharmaceuticals due to their stability and reactivity chemimpex.com. The chlorine atoms can serve as leaving groups for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.

Theoretical Mechanisms of Biological Activity (e.g., Principles of Enzyme Inhibition)

The biological activity of pyridazine-containing compounds often stems from their ability to interact with specific biological targets, such as enzymes or receptors. The mechanism of action can involve the formation of hydrogen bonds, hydrophobic interactions, or coordination with metal ions in the active site of an enzyme. For instance, some pyridazine derivatives have been designed as kinase inhibitors, where the nitrogen atoms of the pyridazine ring interact with the hinge region of the kinase.

For this compound specifically, there is a lack of detailed studies in the provided search results that elucidate its specific mechanisms of biological activity or its potential as an enzyme inhibitor. General principles suggest that the phenyl group could engage in hydrophobic or π-stacking interactions within a target's binding pocket, while the dichloro-pyridazine core provides a scaffold for further functionalization. Research on related 3,6-disubstituted pyridazines has shown that they can be developed as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) nih.gov. However, without specific experimental data for this compound, any proposed mechanism would be speculative.

Design and Synthesis of Pyridazine-Based Bioactive Compounds

The design of bioactive pyridazine derivatives often involves modifying the substituents on the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of such compounds is a key aspect of medicinal chemistry research.

Conceptual Approaches to Targeting Specific Biochemical Pathways

The rational design of pyridazine-based compounds for targeting specific biochemical pathways relies on an understanding of the pathophysiology of a disease and the structure of the biological target. For example, in cancer therapy, pyridazine derivatives have been designed to inhibit signaling pathways that are crucial for tumor growth and survival nih.gov.

In the context of this compound, the available information primarily points to its role as a synthetic intermediate rather than a compound designed to target a specific biochemical pathway. Its analogs, such as 3,6-dichloro-4-isopropylpyridazine, are used in the synthesis of molecules like Resmetirom, a thyroid hormone receptor β agonist tdcommons.orgquickcompany.innih.gov. This implies a conceptual approach where the dichloropyridazine core serves as a starting point for building a molecule with a desired biological activity. However, specific research detailing a conceptual design strategy originating from this compound for a particular biological target is not present in the search results.

Detailed research findings and data tables for this compound are not available in the provided search results. The primary information found relates to its synthesis and its role as a chemical intermediate.

Future Directions and Emerging Research Areas

Development of Sustainable and Greener Synthetic Methodologies

The traditional synthesis of pyridazine (B1198779) derivatives, including 3,6-dichloro-4-phenylpyridazine, often involves multi-step processes that can utilize harsh reagents and environmentally taxing solvents. rasayanjournal.co.in A significant future direction is the development of "green" synthetic protocols that prioritize sustainability, efficiency, and safety.

Key aspects of this green chemistry approach include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can dramatically shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.ingrowingscience.com Ultrasound irradiation, for instance, has been successfully used for the efficient, three-component synthesis of pyridazines in water, a green solvent. growingscience.com

Solventless and Alternative Solvent Systems: Moving away from volatile organic solvents is a core principle of green chemistry. Research is exploring solvent-free reactions, often facilitated by methods like ball milling, which involves the mechanical mixing of reactants. rasayanjournal.co.in Furthermore, the use of ionic liquids as recyclable reaction media is gaining traction, with studies showing they can reduce reaction times from days to hours and increase yields significantly. sioc-journal.cn

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, minimizing waste and simplifying purification. rasayanjournal.co.in This strategy is a sustainable pathway for creating diverse libraries of pyridazine-based structures. bohrium.com

These greener methodologies not only reduce the environmental impact of chemical synthesis but also offer economic benefits through higher efficiency and simpler procedures. rasayanjournal.co.in

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The two chlorine atoms on the this compound ring are prime targets for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the precise and selective introduction of a wide variety of substituents, creating a diverse range of new molecules. Future research is focused on developing more advanced and efficient catalytic systems to control this functionalization.

A primary challenge and area of exploration is achieving regioselectivity—the ability to selectively react at one chlorine atom over the other. For dihalogenated N-heteroarenes, cross-coupling typically occurs at the position adjacent to a nitrogen atom. nsf.gov However, innovative ligand design is enabling a reversal of this conventional selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to promote highly selective cross-coupling at the C4 position of 2,4-dichloropyridines. nsf.gov

Recent advances in catalysis relevant to dichloropyridazines include:

Ligand-Controlled Selectivity: Developing new ligands that can precisely control which chlorine atom reacts, allowing for stepwise and selective functionalization of the pyridazine core. nsf.govresearchgate.net This opens up pathways to previously inaccessible chemical space. nsf.gov

C-H Functionalization: Beyond targeting the C-Cl bonds, radical-mediated C-H functionalization offers a novel way to introduce substituents directly onto the pyridazine ring, as demonstrated in a recent study on 3,6-dichloropyridazine (B152260). acs.org

Diverse Coupling Partners: Expanding the scope of cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination allows for the formation of new carbon-carbon and carbon-heteroatom bonds, essential for creating molecules with desired properties. researchgate.net

The table below summarizes various palladium-catalyzed cross-coupling reactions, which are central to the functionalization of the pyridazine scaffold.

| Reaction Type | Description | Catalyst Example | Significance for Pyridazine Core |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and a halide. | Pd(OAc)₂, Pd(PPh₃)₄ | Highly versatile for introducing aryl and vinyl groups. researchgate.netnih.gov |

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. | PdCl₂(PPh₃)₂/CuI | Introduces alkynyl moieties, important for extending conjugation and creating rigid structures. researchgate.net |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Pd₂(dba)₃ with specialized phosphine (B1218219) ligands | Key for synthesizing amino-substituted pyridazines, a common feature in bioactive molecules. researchgate.net |

| Heck Reaction | Forms a C-C bond between an unsaturated halide and an alkene. | Pd(OAc)₂ | Useful for creating substituted alkenes attached to the pyridazine ring. researchgate.net |

Advanced Computational Modeling for Predictive Molecular Design

As the ability to synthesize diverse derivatives of this compound grows, the need for efficient methods to predict their properties becomes paramount. Advanced computational modeling is an emerging research area that can guide synthetic efforts by forecasting the potential efficacy and characteristics of new molecules before they are made.

Techniques like molecular docking and molecular dynamics (MD) simulations are being used to predict how pyridazine derivatives will interact with biological targets, such as proteins and enzymes. researchgate.netacs.orgtandfonline.com For example, docking studies can predict the binding affinity and mode of interaction of a designed molecule within the active site of a target protein, providing crucial insights for drug design. acs.orgmdpi.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of activity for novel, unsynthesized compounds.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals. gsconlinepress.com This information helps in predicting a molecule's reactivity and potential for interacting with biological targets. gsconlinepress.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule and its environment over time, providing insights into the stability of a ligand-protein complex and conformational changes that may occur upon binding. researchgate.nethillsdale.edu

These computational tools accelerate the discovery process by prioritizing the synthesis of compounds with the highest predicted potential, saving significant time and resources. researchgate.nettandfonline.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

The structural core of this compound is an ideal scaffold for combinatorial chemistry. nih.gov This approach involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. The true power of this method is realized when combined with high-throughput screening (HTS).

HTS allows for the automated testing of thousands of compounds against a specific biological target in a short period. mdpi.comthermofisher.com This integration creates a powerful engine for drug discovery:

Library Design: A focused library of compounds is designed around the this compound scaffold. Computational models can aid in designing a library with maximum chemical diversity and drug-like properties. nih.govu-strasbg.fr

Combinatorial Synthesis: The library is synthesized, often using the efficient and green methods described earlier, leveraging the reactive chlorine atoms for diversification.

High-Throughput Screening: The entire library is rapidly screened for activity against a biological target, such as a cancer cell line or a specific enzyme. nih.govacs.org

Hit Identification and Optimization: Compounds that show promising activity ("hits") are identified. Further chemical modifications can then be made to optimize their potency and properties, leading to the development of lead compounds for new drugs. acs.orgresearchgate.net

This synergistic approach has already proven successful for identifying novel bioactive compounds from libraries based on pyridazine and other heterocyclic scaffolds. nih.govacs.orgresearchgate.net The future will see a tighter integration of computational design, automated synthesis, and HTS to accelerate the discovery of new therapeutics derived from the this compound core. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.